molecular formula C10H20BrNO2 B2421268 Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide CAS No. 2413867-96-4

Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide

Cat. No.: B2421268
CAS No.: 2413867-96-4
M. Wt: 266.179
InChI Key: IFNYAMWYCKAWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.BrH/c1-10(2,9(12)13-3)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWANFMUKOLMNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCN1)C(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile reactions, such as nucleophilic substitutions and reductions .
  • Aza-Michael Reaction : The compound has been utilized in aza-Michael reactions, which are critical for forming β-amino carbonyl derivatives. These derivatives are significant in developing β-amino acids and β-lactam antibiotics .

2. Biological Activity

  • Enzyme Inhibition Studies : Research indicates that methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide may act as an inhibitor for certain enzymes, influencing cellular processes. This property makes it a candidate for studying biochemical pathways and drug interactions .
  • Therapeutic Potential : Ongoing studies are investigating its potential therapeutic applications, particularly in treating neurological disorders due to its interaction with specific molecular targets .

3. Medicinal Chemistry

  • Analgesic Properties : The compound has been explored for its analgesic effects, showing promise in pain management therapies. Its structure allows it to interact effectively with pain receptors .
  • Drug Development : As a building block in drug synthesis, it is being studied for its efficacy in creating new pharmaceuticals that target various health conditions, including cognitive disorders and neurodegenerative diseases .

Case Studies

StudyApplicationFindings
Study on Aza-Michael ReactionOrganic SynthesisDemonstrated successful conjugate addition of piperidine derivatives to methyl acrylate, yielding high product yields .
Analgesic Activity ResearchMedicinal ChemistryIdentified potential analgesic properties through enzyme inhibition studies, suggesting therapeutic applications in pain relief .
Neuropharmacological StudiesBiological ActivityInvestigated interactions with neurotransmitter systems, indicating possible benefits in treating neurological disorders .

Biological Activity

Methyl 2-methyl-2-piperidin-2-ylpropanoate;hydrobromide is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a methyl group at the 2-position and a propanoate moiety. The hydrobromide salt form enhances its solubility and stability, which are critical for biological assays and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes, altering their activity and leading to significant changes in cellular processes.
  • Cellular Pathways : Preliminary studies indicate that it may influence pathways related to apoptosis and cell proliferation, similar to other piperidine derivatives .

1. Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For instance, related compounds have exhibited cytotoxic effects on various cancer cell lines:

CompoundCancer Cell Lines TestedIC50 (µM)
2608Breast, PancreaticLow micromolar
2610Colon, LymphomaLow micromolar

These studies demonstrate that piperidine derivatives can induce apoptosis through mechanisms such as reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .

2. Neurological Applications

The compound is also being investigated for its potential in treating neurological disorders. Its structural similarities to methylphenidate suggest it may modulate dopaminergic pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease . Research indicates that modifications in the piperidine structure can affect interactions with synaptic proteins involved in neurodegenerative processes.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on two novel piperidone compounds showed significant cytotoxicity across multiple cancer cell lines, indicating a promising avenue for further exploration of piperidine derivatives like this compound as anticancer agents. The mechanism involved apoptosis induction via ROS accumulation and mitochondrial depolarization .

Case Study 2: Neuroprotective Effects
Research into structural analogues of methylphenidate highlighted the potential for these compounds to reduce alpha-synuclein aggregation in neuronal cells. This suggests that this compound could also play a role in neuroprotection, warranting further investigation into its effects on neuronal health and function .

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives reveals distinct biological activities influenced by structural variations:

CompoundBiological Activity
PiperidineBasic structure with limited activity
Methyl 2-piperidin-2-ylpropanoateModerate enzyme inhibition
This compoundEnhanced anticancer and neuroprotective activities

The unique substitution pattern of this compound contributes to its distinctive biological profile compared to its analogues .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-2-piperidin-2-ylpropanoate hydrobromide, and how can side products be minimized?

  • Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis, followed by hydrobromide salt formation using HBr. To minimize side products (e.g., over-alkylation), controlled stoichiometry of HBr and low-temperature conditions (0–5°C) are critical. Reaction progress can be monitored via thin-layer chromatography (TLC) or LC-MS. Purification via recrystallization from ethanol/water mixtures improves yield and purity.
  • Key Considerations : Ensure anhydrous conditions during esterification to avoid hydrolysis. The hydrobromide salt formation step should be conducted in a dry solvent (e.g., dichloromethane) to prevent hydration .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the ester group (δ ~3.6–3.8 ppm for methyl ester protons) and piperidinyl moiety (δ ~1.4–2.8 ppm for ring protons). The hydrobromide salt may shift NH protons downfield (δ ~9–12 ppm).
  • FT-IR : Look for ester C=O stretching (~1740 cm1^{-1}) and NH+^+ vibrations (~2500–2700 cm1^{-1}) indicative of the hydrobromide salt.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ and [M+H-Br]+^+ fragments.
    • Validation : Compare spectral data with related piperidine-based hydrobromide salts (e.g., Burixafor Hydrobromide, ).

Q. How can researchers optimize purification strategies for this hygroscopic hydrobromide salt?

  • Methodology : Due to hygroscopicity, use anhydrous solvents (e.g., dry ethanol) for recrystallization. Vacuum drying at 40–50°C under inert gas (N2_2) prevents decomposition. Purity can be confirmed via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • Quality Control : Residual solvents should be quantified using GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular conformations?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the piperidinyl ring’s chair conformation and ester group orientation can be validated. Discrepancies in NMR-derived coupling constants (e.g., axial vs. equatorial protons) can be resolved via SCXRD .
  • Case Study : A similar hydrobromide compound (Burixafor Hydrobromide) showed a 0.02 Å deviation in C-N bond lengths between computational models and SCXRD data, highlighting the need for empirical validation .

Q. What are the degradation pathways of this compound under accelerated stability conditions, and how can they be mitigated?

  • Methodology : Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Analyze degradation products via LC-HRMS and NMR. Hydrolysis of the ester group and Br^- displacement are common pathways.
  • Mitigation : Lyophilization or storage in amber vials with desiccants (silica gel) reduces hygroscopicity and photodegradation. Stability-indicating methods (e.g., gradient HPLC) should separate degradation products .

Q. How can computational modeling (e.g., DFT) guide the design of analogs with improved pharmacokinetic properties?

  • Methodology : Use density functional theory (DFT) to calculate logP, polar surface area (PSA), and hydrogen-bonding capacity. For instance, reducing PSA (<100 Å2^2) may enhance blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like acetylcholine esterase, leveraging structural insights from crystallography .
  • Data Integration : Compare computed parameters (e.g., cLogP = 2.89 for Burixafor Hydrobromide) with experimental values to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.